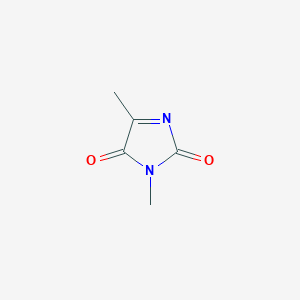

1,4-Dimethyl-1H-imidazole-2,5-dione

Description

Preamble on Heterocyclic Scaffolds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. nih.govijsrtjournal.commdpi.com These scaffolds offer a vast diversity of molecular frameworks that can be modified to interact with specific biological targets. rroij.com Over 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in modern drug design. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur allows for the fine-tuning of properties such as solubility, lipophilicity, and polarity, which are critical for optimizing the therapeutic potential of drug candidates. nih.gov The structural variety of these scaffolds enables chemists to design molecules with improved potency, selectivity, and pharmacokinetic profiles. rroij.com Consequently, heterocyclic rings are crucial components in a wide range of pharmaceuticals, including anticancer, antiviral, and antibacterial agents. ijprajournal.commdpi.com

Contextualization of the Imidazole-Dione System within Heterocyclic Chemistry

Within the broad family of heterocycles, the imidazole (B134444) ring system is of particular importance. pharmatutor.orgsemanticscholar.org Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a key component of many biologically essential molecules, including the amino acid histidine and nucleic acids. semanticscholar.org Its unique electronic properties, amphoteric nature, and ability to participate in hydrogen bonding make it a versatile scaffold in drug design. ajrconline.org

When the imidazole core is incorporated into a dione (B5365651) system, forming an imidazole-dione, a new class of compounds with distinct properties emerges. A well-known example is the imidazolidine-2,4-dione ring, commonly known as hydantoin (B18101), which serves as a precursor in the biosynthesis of some amino acids. ajrconline.org The fusion of two imidazole rings can form bicyclic systems like imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, also known as glycoluril, which are noted for their rigid, cage-like structures. nih.gov These dione derivatives are of significant interest in synthetic and medicinal chemistry due to their potential applications, which are currently being explored. researchgate.netnih.gov

Nomenclature and Structural Features of N-Methylated Imidazole-2,5-dione Analogues

The subject of this article, 1,4-Dimethyl-1H-imidazole-2,5-dione, belongs to the class of N-methylated imidazole-2,5-dione analogues. Its systematic name indicates a five-membered imidazole ring with two carbonyl (dione) groups at positions 2 and 5. The "1H" denotes that the nitrogen at position 1 bears a hydrogen or, in this case, a substituent. Two methyl groups are present: one replacing the hydrogen on the nitrogen at position 1 (N1) and another attached to the carbon at position 4 (C4).

| Property | Value |

|---|---|

| CAS Number | 287933-43-1 |

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.11 g/mol |

Rationale and Scope of the Comprehensive Academic Research Outline

The unique structural combination of an imidazole core, dione functionalities, and specific N- and C-methylation patterns makes this compound a compound of significant academic interest. The imidazole motif is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. mdpi.commdpi.comnih.gov The dione feature introduces functionalities that can engage in specific hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. Understanding the synthesis, properties, and reactivity of this specific analogue is essential for exploring its potential applications. This article aims to provide a foundational academic overview, focusing exclusively on the chemical nature of this compound, thereby establishing a basis for future research into its synthetic utility and potential as a building block in various fields of chemistry.

| Compound Name |

|---|

| This compound |

| Imidazole |

| Histidine |

| Imidazolidine-2,4-dione (Hydantoin) |

| Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione (Glycoluril) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3,5-dimethylimidazole-2,4-dione |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3 |

InChI Key |

VLSBYOFKSMOUHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)N(C1=O)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Imidazole 2,5 Diones and N Methylated Derivatives

Foundational Synthetic Routes to the Imidazole-Dione Core

The construction of the fundamental imidazolidine-2,4-dione (hydantoin) ring system is the cornerstone for producing more complex derivatives. Classical and multicomponent reactions are the primary methods for achieving this core structure.

Classical Condensation and Cyclization Protocols for Imidazolidine-2,4-diones (e.g., Hydantoin (B18101) Synthesis)

Two of the most venerable and widely used methods for synthesizing the hydantoin core are the Bucherer-Bergs and Urech syntheses.

The Bucherer-Bergs reaction , first reported in the early 20th century, is a multicomponent reaction that typically involves heating a carbonyl compound (an aldehyde or ketone), potassium cyanide, and ammonium (B1175870) carbonate in aqueous ethanol. beilstein-journals.orgjst.go.jp This one-pot synthesis is highly effective for producing a wide variety of 5-substituted and 5,5-disubstituted hydantoins. beilstein-journals.orgmdpi.com The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile intermediate. rsc.org Subsequent cyclization with carbon dioxide (from the decomposition of ammonium carbonate) yields the final hydantoin product. rsc.org Most products are crystalline, simplifying isolation and purification. beilstein-journals.org

The Urech hydantoin synthesis , developed by Friedrich Urech in 1873, provides a pathway to hydantoins starting from α-amino acids. acs.orgmdpi.com The process involves treating an α-amino acid with an aqueous solution of potassium cyanate, which forms an intermediate hydantoic acid salt. acs.org This intermediate is then cyclized by heating with a strong mineral acid, such as 25% hydrochloric acid, to yield the hydantoin. acs.orgmdpi.com A key advantage of the Urech synthesis is its potential for enantioconservative conversion, making it valuable for creating chiral hydantoins from enantiopure amino acids. organic-chemistry.org

| Classical Synthesis | Starting Materials | Key Features | Reference(s) |

| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH₄)₂CO₃ | One-pot, good for 5,5-disubstituted hydantoins. | beilstein-journals.orgjst.go.jp |

| Urech Synthesis | α-Amino Acid, KOCN, HCl | Starts from amino acids, can be enantioconservative. | acs.orgmdpi.comorganic-chemistry.org |

Multicomponent Reaction Approaches for Imidazole (B134444) Annulation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

The Ugi and Passerini reactions are prominent isocyanide-based MCRs that can be adapted for imidazole synthesis. thieme-connect.com In a typical sequence leading to an imidazole, an Ugi four-component reaction (U-4CR) or a Passerini three-component reaction (P-3CR) is performed first, followed by a post-cyclization step. thieme-connect.comrsc.org For instance, an Ugi reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide can produce an α-acylamino amide intermediate. mdpi.com This intermediate can then be cyclized under heating with ammonium acetate (B1210297) in acetic acid to form a highly substituted imidazole. thieme-connect.comrsc.org

The Debus-Radziszewski imidazole synthesis is another classic MCR that produces imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine). nih.gov The reaction involves the condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole ring. nih.gov Using a primary amine instead of ammonia allows for the synthesis of N-substituted imidazoles. nih.gov

| Multicomponent Reaction | Components | Product Type | Reference(s) |

| Ugi-based Synthesis | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Tetra-substituted imidazoles (after cyclization). | thieme-connect.comrsc.org |

| Passerini-based Synthesis | Aldehyde, Carboxylic Acid, Isocyanide | Tri-substituted imidazoles (after cyclization). | thieme-connect.com |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Tri-substituted or N-substituted imidazoles. | nih.gov |

Regioselective and N-Alkylation Strategies for 1,4-Dimethylation

Creating the specific 1,4-dimethyl-1H-imidazole-2,5-dione requires precise control over the placement of methyl groups on the nitrogen atoms and the carbon backbone of the dione (B5365651) ring.

Selective Introduction of Alkyl Groups onto Imidazole Nitrogen Atoms

The hydantoin ring possesses two nitrogen atoms, N1 and N3, which can both be alkylated. The N3 proton is more acidic and therefore more readily removed, making N3-alkylation the more common outcome under standard basic conditions (e.g., using NaH or K₂CO₃). jst.go.jp

Achieving selective N1-alkylation is more challenging but crucial for synthesizing 1,4-disubstituted derivatives. Research has shown that direct N1-selective methylation can be achieved by using specific potassium bases. jst.go.jpnih.gov Treating a hydantoin with potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a solvent like tetrahydrofuran (B95107) (THF) can lead to the desired N1-monomethylated product in good yields. jst.go.jpnih.gov Subsequent alkylation would then occur at the N3 position. Alternatively, a protection strategy can be employed where the N3 position is first blocked, forcing alkylation to occur at N1, followed by a deprotection step. jst.go.jp

Alkylation can also be performed on pre-formed imidazole structures. For example, the reaction of 4(5)-substituted imidazoles with methyl iodide in the presence of potassium carbonate can afford 1-N-methylated imidazoles in a highly regioselective manner. acs.org

Control of Substitution Patterns in Dione Ring Formation

The substitution pattern of the final dione ring is largely determined by the choice of starting materials in the initial cyclization reaction. In the Bucherer-Bergs synthesis, the substituents on the starting ketone or aldehyde directly translate to the C5 position of the hydantoin ring. nih.gov

To synthesize a 4-methyl substituted imidazole-dione, one would typically start with precursors that already contain the necessary fragments. For instance, the Biltz synthesis, a condensation of a 1,2-dicarbonyl compound (like benzil) with urea (B33335), can be adapted. mdpi.com To obtain a 4-methyl derivative, one could theoretically use a substituted urea (e.g., methylurea) and an appropriate α-dicarbonyl compound. The condensation of substituted ureas with arylglyoxals is a known route to 1,5-disubstituted hydantoins. thieme-connect.com

Another approach involves the phosphine-catalyzed [3+2]-cycloaddition of allenoates to 5-methylenehydantoins, which can create spiro-heterocyclic products where the substitution pattern is controlled by the reactants' structures. nih.gov

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of hydantoins. tandfonline.com It dramatically reduces reaction times from hours to minutes for both classical and multicomponent reactions. acs.orgthieme-connect.com For example, a one-pot, microwave-assisted Urech synthesis of hydantoins from amino acids can be completed in under two hours using water as a green solvent. beilstein-journals.org Similarly, the condensation of arylglyoxals with ureas can be performed under solvent-free conditions with microwave promotion, offering high yields and a simple work-up procedure. thieme-connect.comorganic-chemistry.org

The principles of green chemistry are increasingly being applied to hydantoin synthesis. This includes the use of environmentally friendly solvents like water, employing solvent-free conditions (e.g., grinding), and developing reusable catalysts. beilstein-journals.orgscirp.orgbepls.com Novel catalytic systems, such as magnetic nanoparticles functionalized with acidic groups, have been developed for the one-pot synthesis of N-substituted hydantoin derivatives under green conditions. rsc.orgnih.gov These catalysts can be easily recovered and reused, minimizing waste. Furthermore, organocatalysts like N-methylimidazole have shown promise in promoting key bond-forming reactions, such as aza-Michael additions, offering a metal-free and cost-effective alternative to traditional catalysts. organic-chemistry.orgorganic-chemistry.org

| Advanced Technique | Description | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Rapid reaction rates, cleaner reactions, higher yields. | beilstein-journals.orgthieme-connect.comorganic-chemistry.org |

| Green Catalysis | Use of recoverable or non-toxic catalysts (e.g., magnetic nanoparticles, organocatalysts). | Reduced waste, environmental sustainability, easier purification. | rsc.orgnih.gov |

| Solvent-Free Conditions | Reactions conducted by grinding solids together or neat. | Eliminates hazardous solvents, simplifies work-up. | scirp.org |

Catalytic Methods in Imidazole-Dione Synthesis (e.g., Organocatalysis, Metal-Catalysis)

Catalysis offers a powerful tool for the efficient and selective synthesis of imidazole derivatives. Both organocatalysis and metal-catalysis have been successfully employed in the formation of the imidazole ring system, often through multicomponent reactions that promise high atom economy.

Organocatalysis:

Organocatalysis has emerged as a significant area in organic synthesis, utilizing small organic molecules to catalyze reactions without the need for metals. nih.gov For the synthesis of imidazole frameworks, organocatalysts like imidazole itself, L-proline, and various ionic liquids have proven effective. nih.govresearchgate.net Imidazole's amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group, allows it to act as a versatile catalyst, often minimizing byproduct formation. nih.gov For instance, imidazole has been used to catalyze the synthesis of various heterocyclic compounds in good to excellent yields. nih.gov The development of asymmetric organocatalysis has also enabled the enantioselective synthesis of complex molecules, a strategy that could be adapted for chiral imidazole-dione derivatives. clockss.orggoogle.com

A plausible organocatalytic approach to a precursor for this compound could involve the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate that can then cyclize to form the imidazole ring in a one-pot sequence. bohrium.com

Metal-Catalysis:

Transition metal catalysts, including those based on iron, copper, and palladium, have been extensively used for the synthesis of substituted imidazoles. uzh.chontosight.ai Iron catalysts, being inexpensive and abundant, are particularly attractive. For example, iron-catalyzed syntheses of highly substituted imidazoles from α,β-unsaturated ketones and amidines have been reported, involving the simultaneous construction of two C-N bonds. uzh.ch Ferric chloride (FeCl₃) supported on silica (B1680970) has been used as a heterogeneous catalyst for the solvent-free synthesis of tri- and tetra-substituted imidazoles. europa.eu This system allows for the activation of acetals as latent aldehydes under mild conditions, and the catalyst can be recycled. europa.eu

Copper-catalyzed reactions are also prevalent, particularly in N-arylation and coupling reactions to form the imidazole ring. ontosight.ai For instance, copper iodide (CuI) has been used to catalyze the formation of N-arylimidazoles. ontosight.ai The synthesis of complex fused imidazole systems, such as imidazo[1,2-f]phenanthridines, has been achieved using a recyclable magnetic metal-organic framework (MOF) catalyst containing iron. This highlights the potential for using advanced catalytic systems for the construction of the core imidazole structure.

Table 1: Examples of Catalytic Methods in Imidazole Synthesis

| Catalyst Type | Catalyst Example | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Imidazole | Aromatic aldehydes, malononitrile, phthalhydrazide | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | 85-94 | nih.gov |

| Organocatalyst | L-proline | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | 1,2,4-trisubstituted 1H-imidazoles | Very good | |

| Metal Catalyst | FeCl₃/SiO₂ | Acetals, benzils, ammonium acetate/amines | Tri- and tetrasubstituted imidazoles | Very good | europa.eu |

| Metal Catalyst | Fe₃O₄@SiO₂@MOF-199 | 2-(2-bromoaryl)imidazoles, cyclohexane-1,3-diones | Imidazo[1,2-f]phenanthridines | 69-93 | |

| Metal Catalyst | CuI | Iodobenzene, imidazole | N-arylimidazoles | Quantitative | ontosight.ai |

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry have driven the development of synthetic methods that reduce or eliminate the use of hazardous solvents. For imidazole synthesis, solvent-free conditions and the use of environmentally benign solvents like water or ionic liquids are prominent strategies.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved by grinding a mixture of a 1,2-diketone, an aldehyde, an amine, and ammonium acetate with a solid acid catalyst like p-toluenesulfonic acid (PTSA) at room temperature. researchgate.net Another approach involves using acidic alumina (B75360) impregnated with ammonium acetate as a solid support under microwave irradiation, which also proceeds without a solvent. The use of a low-melting mixture of urea and ZnCl₂ as the reaction medium has also been shown to be effective for the synthesis of triaryl-1H-imidazoles.

Environmentally Friendly Solvents:

When a solvent is necessary, water is an ideal choice due to its non-toxic and non-flammable nature. The use of a water-isopropyl alcohol mixture has been reported to facilitate high yields of N-aryl imidazole derivatives under ultrasonic conditions, with the added benefit of catalyst recyclability. Ionic liquids (ILs) are another class of green solvents that have been explored for imidazole synthesis. For example, 1-butyl-3-methyl-1-imidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) has been used as a catalyst and solvent for the synthesis of substituted imidazoles under both conventional heating and microwave irradiation. These methods often lead to high yields and short reaction times.

Table 2: Environmentally Conscious Methods in Imidazole Synthesis

| Methodology | Catalyst/Medium | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-Free | p-Toluenesulfonic acid (PTSA) | Benzil, aldehydes, amines, ammonium acetate | 1,2,4,5-tetrasubstituted imidazoles | High | researchgate.net |

| Solvent-Free | FeCl₃/SiO₂ | Diketone, protected aldehydes, NH₄OAc, amine | 1,2,4,5-tetrasubstituted imidazoles | 83-92 | europa.eu |

| Aqueous Medium | Imidazole | Aromatic aldehydes, malononitrile, phthalhydrazide | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | 85-94 | nih.gov |

| Ionic Liquid | [BMIM][BF4] | Aromatic amine, diketo, pyrazole-4-carbaldehyde, ammonium acetate | Substituted imidazole derivatives | High | |

| High Pressure | None (catalyst- & solvent-free) | Various reactants for heterocycle formation | Heterocycles | High |

Application of Modern Activation Methods in Synthesis (e.g., Microwave-Assisted)

Modern activation methods, such as microwave irradiation and ultrasound, have revolutionized organic synthesis by dramatically reducing reaction times and often improving yields.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and rapidly heat, leading to significant rate enhancements. This technique has been widely applied to the synthesis of imidazole derivatives. For example, the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been efficiently carried out under solvent-free microwave conditions using a heterogeneous catalyst. The Debus-Radziszewski synthesis, a classic method for preparing imidazoles, has been adapted to microwave conditions, allowing for the rapid production of 2,4,5-triphenyl-1H-imidazole derivatives. In one study, optimization of microwave power and reaction time led to a predicted yield of 100% in just 5.7 minutes at 720 watts.

Ultrasound-Assisted Synthesis (Sonochemistry):

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This method has been successfully used for the synthesis of various imidazole-based compounds. For instance, the condensation of a dicarbonyl compound, an aldehyde, and ammonium acetate can be performed under ultrasonic irradiation, significantly decreasing the reaction time compared to conventional methods. The use of ultrasound in combination with various catalysts, such as γ-Al₂O₃ nanoparticles or triphenylphosphine, has been shown to provide effective and eco-friendly routes to trisubstituted and tetrasubstituted imidazoles with excellent yields and short reaction times.

Table 3: Modern Activation Methods in Imidazole Synthesis

| Activation Method | Catalyst/Medium | Reactants | Product Type | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave | p-Toluenesulfonic acid (PTSA) | Aryl aldehyde, butylamine, 1,2-bis(4-chlorophenyl)-1,2-ethanedione, CH₃COONH₄ | 1-butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles | 3-5 min | 81-94 | |

| Microwave | Acidic alumina | 1,2-dicarbonyl compound, aldehyde, amine, ammonium acetate | Substituted imidazoles | Short | High | |

| Microwave | Glacial acetic acid | 1,10-phenanthroline-5,6-dione, 3-nitrobenzaldehyde, ammonium acetate | Imidazole[4,5-f] nih.govphenanthroline derivative | 20 min | - | |

| Ultrasound | γ-Al₂O₃ NPs | Benzil, arylaldehyde, amines, NH₄OAc | 1,2,4,5-tetrasubstituted imidazoles | Shorter than conventional | Up to 95 | |

| Ultrasound | Triphenylphosphine (PPh₃) | Dicarbonyl compound, urea, aldehyde | 2,4,5-trisubstituted imidazoles | - | Up to 95 |

Sophisticated Spectroscopic and Structural Elucidation of Imidazole Dione Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 1,4-Dimethyl-1H-imidazole-2,5-dione, providing detailed insights into its atomic connectivity and three-dimensional arrangement.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Atomic Connectivity and Structural Assignments

One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) spectroscopy, are fundamental in identifying the basic structural components of organic molecules. derpharmachemica.comnih.gov For imidazole (B134444) derivatives, ¹H NMR spectra typically show characteristic signals for the imidazole ring protons and any substituents. chemicalbook.comresearchgate.net The chemical shifts in ¹³C NMR provide information about the carbon skeleton, including the carbonyl groups and the imidazole ring carbons. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, helping to map out adjacent protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. rsc.orgresearchgate.net

These techniques collectively enable the precise assignment of all proton and carbon signals, confirming the atomic connectivity within the this compound molecule. nih.gov

Table 1: Representative NMR Data for Imidazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.729 | d | 1.0 |

| ¹H | 7.129 | d | 1.0 |

| ¹³C | 170.14–177.44 | s | |

| ¹³C | 151.55–161.30 | s | |

| ¹³C | 48.64–66.57 | s |

Elucidation of Conformational Dynamics via NMR

Temperature-dependent NMR studies can provide insights into the conformational dynamics of molecules. For some imidazole derivatives, these studies have revealed exchange processes occurring in solution, indicating that the molecule is not static but exists in different conformations that can interconvert. This is in contrast to the fixed conformations often observed in the solid crystalline state.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. derpharmachemica.combeilstein-journals.orgrsc.orguzh.chheteroletters.org For this compound, key characteristic absorption bands would be expected for the carbonyl (C=O) groups of the dione (B5365651) structure, typically in the range of 1650-1750 cm⁻¹. ijpsdronline.comacs.org The C-N stretching vibrations within the imidazole ring would also produce distinct signals. ppor.az

Table 2: Characteristic FT-IR Frequencies for Related Imidazole-diones

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (amide) | 1629–1655 |

| C=O (imidazoline) | 1652–1712 |

| N-H Stretch | 3180 |

| C-N Stretch | 841 |

Note: These are general ranges and the exact positions of the peaks for this compound may vary.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR. heteroletters.org It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of imidazole-dione systems, Raman spectroscopy can help to confirm the presence of the imidazole ring and the dione functionalities. For some related metal complexes of pyrazolyl-substituted ligands, a band around 400 cm⁻¹ in the Raman spectra has been assigned to the metal-oxygen stretching vibration. acs.org

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. derpharmachemica.comnih.govheteroletters.orgnist.govresearchgate.net By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, the molecular formula can be confirmed. nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in formula determination. derpharmachemica.com

Based on a comprehensive search for scientific literature, there is currently no specific published experimental data available for the compound "this compound" corresponding to the detailed analytical techniques requested in the outline.

Specifically, searches for X-ray crystallography, advanced optical spectroscopy (UV-Vis and fluorescence), and synchrotron-based characterization of this compound did not yield any direct research findings, data tables, or detailed discussions.

While information is available for a variety of other imidazole derivatives, including different substitution patterns and related heterocyclic systems, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section. Further research and publication on the synthesis and characterization of this compound would be required to fulfill this request.

Mechanistic Investigations of Chemical Transformations Involving Imidazole Diones

Reaction Pathways and Transition State Analysis in Imidazole-Dione Formation

The formation of the imidazole-dione core involves cyclization reactions that can be understood through detailed mechanistic analysis. While numerous methods exist for synthesizing substituted imidazoles mdpi.com, the creation of the 2,5-dione variant typically involves the condensation of appropriate precursors. For 1,4-Dimethyl-1H-imidazole-2,5-dione, a plausible synthetic pathway involves the cyclization of a derivative of N,N'-dimethyloxamide with a suitable reagent that can provide the central carbon atom, or the reaction of 1,2-dimethylethylenediamine with a phosgene (B1210022) equivalent to form the related 1,3-dimethyl-2-imidazolidinone, which can then be oxidized. wikipedia.org

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these reaction pathways. acs.orgresearchgate.net Computational studies allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states. For instance, in the formation of related imidazol-2-ones from propargylic ureas, computational analysis using the ωB97XD functional was employed to understand the chemoselectivity and reaction mechanism. acs.org Similarly, DFT and MP2 methods have been used to study the tautomerization and proton transfer in the fused imidazole-dione system, glycoluril, providing Gibbs free energy data for various isomers. researchgate.net

A typical cyclization mechanism for forming the imidazole (B134444) ring involves a series of steps including nucleophilic attack, condensation, and dehydration. researchgate.net For example, the reaction of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde is a classic route to forming substituted imidazoles. globalresearchonline.net The formation of the dione (B5365651) ring would proceed via analogous principles, with the transition states representing the highest energy points along the reaction coordinate, the analysis of which is crucial for optimizing reaction conditions and predicting outcomes.

Proton Transfer and Tautomerism Dynamics within the Imidazole-Dione Ring

Tautomerism is a key feature of the imidazole ring system. numberanalytics.com In unsymmetrically substituted imidazoles where a proton is present on a nitrogen atom, a rapid prototropic tautomerism occurs, where the proton can be located on either of the two nitrogen atoms. longdom.org This dynamic equilibrium makes the C4 and C5 positions equivalent on the NMR timescale. thieme-connect.de

However, in This compound , both nitrogen atoms are substituted with methyl groups. This structural feature precludes the possibility of the common N-H prototropic tautomerism between the ring nitrogens. thieme-connect.denih.gov The presence of the N-methyl groups "locks" the structure, preventing the migration of a proton between N-1 and N-3.

Despite the absence of prototropic tautomerism, other dynamic processes can be considered. Keto-enol tautomerism is a theoretical possibility, where one of the carbonyl groups could tautomerize to a hydroxyl group, forming a hydroxy-imidazolone derivative. The stability of such tautomers is influenced by factors like solvent and substituents. sci-hub.se

Furthermore, the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) has been extensively studied in related imidazole systems. nih.govdntb.gov.ua ESIPT is a photoinduced process where, upon absorption of a photon, a proton is transferred from a donor group to an acceptor group within the same molecule. nih.gov This process is often investigated using Time-Dependent Density Functional Theory (TD-DFT). bohrium.com Studies show that upon electronic excitation, the acidity and basicity of the donor and acceptor sites, respectively, increase, facilitating the proton transfer. nih.gov While this process typically requires a proton donor (like a hydroxyl group) and an acceptor (like the imidazole nitrogen), it highlights the complex proton dynamics that can occur in and around the imidazole core under specific conditions. Molecular dynamics simulations on liquid imidazole have shown that proton transfer is a localized event, occurring through an Eigen-Zundel-Eigen scenario. nih.gov

Reactivity Profiles: Electrophilic and Nucleophilic Attack on the Imidazole-Dione System

The reactivity of the imidazole ring is amphoteric, meaning it is susceptible to attack by both electrophiles and nucleophiles. longdom.orgthieme-connect.de In a standard imidazole ring, the system is electron-rich and readily undergoes electrophilic substitution, typically at the C4 or C5 positions. globalresearchonline.net

The electronic character of This compound , however, is significantly altered by the presence of two electron-withdrawing carbonyl groups. These groups decrease the electron density of the heterocyclic ring, deactivating it towards electrophilic attack. Conversely, the carbonyl carbons at the C2 and C5 positions become highly electrophilic and are thus primary sites for nucleophilic attack . thieme-connect.de This is a reversal of the typical reactivity pattern seen in simple imidazoles.

The general reactivity can be summarized as:

Nucleophilic Attack: The primary mode of reaction for the imidazole-dione ring. Nucleophiles will readily attack the electron-deficient carbonyl carbons (C2 and C5). This can lead to ring-opening or the formation of addition products.

Electrophilic Attack: The ring itself is deactivated towards electrophiles due to the carbonyl groups. Electrophilic attack is much less favorable compared to a simple imidazole but could potentially occur at the oxygen atoms of the carbonyl groups. globalresearchonline.net

Computational studies on related systems have used TD-DFT to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Such analyses reveal that transitions are often characterized by charge transfer from the central imidazole core to peripheral groups, which can be used to predict reactivity. rsc.org

Influence of Substituents, including N-Methyl Groups, on Reaction Selectivity and Rate

Substituents have a profound effect on the reactivity, selectivity, and tautomeric equilibrium of the imidazole ring. numberanalytics.comresearchgate.net The influence can be broadly categorized into electronic effects (electron-donating vs. electron-withdrawing) and steric effects.

In This compound , the key substituents are the two N-methyl groups. Their influence is multifaceted:

Blocking Tautomerism: As discussed previously, the N-methyl groups prevent prototropic tautomerism, which simplifies the reactive landscape by eliminating potential isomers. nih.gov

Inhibiting Hydrogen Bonding: An N-H group in an imidazole ring can act as a hydrogen bond donor. nih.gov Replacing it with an N-methyl group removes this capability, which can drastically alter intermolecular interactions and solubility. In biological contexts, this change can eliminate crucial interactions with enzyme residues. mdpi.com

Steric Effects: The methyl groups introduce steric bulk around the nitrogen atoms, which can hinder the approach of reactants to nearby sites. numberanalytics.combeilstein-journals.org

The general effect of substituents on the reactivity of imidazole rings is well-documented. Electron-withdrawing groups (EWGs), such as nitro or chloro groups, decrease the ring's nucleophilicity, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. beilstein-journals.orgmdpi.com Conversely, electron-donating groups (EDGs), like alkoxy or amino groups, increase the electron density and enhance reactivity towards electrophiles. mdpi.com

The following table summarizes these general trends:

Table of Mentioned Chemical Compounds

Computational Chemistry and Theoretical Modeling of Imidazole Dione Analogues

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules in their ground state. longdom.org By approximating the many-electron Schrödinger equation, DFT offers a balance between accuracy and computational cost, making it ideal for studying complex systems like imidazole-dione analogues. bohrium.comacs.org Calculations are typically performed using specific functionals, such as the widely used Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, often paired with basis sets like 6-311++G(d,p) to ensure reliable results. chemicalpapers.comiau.irresearchgate.netmdpi.com

Geometry Optimization and Thermochemical Parameters

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For imidazole (B134444) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For instance, studies on 4-aryl-imidazolidin-2,5-diones have shown that the five-membered heterocyclic ring typically adopts a flattened envelope conformation. iau.ir The substitution on the aryl ring has been shown to influence the molecule's thermodynamic properties. iau.ir

In a theoretical study of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, a related benzimidazole (B57391) derivative, the optimized geometric structure was determined using the B3LYP/6-311G(d,p) level of theory, and the results showed good agreement with experimental X-ray diffraction data. mdpi.com Such calculations also yield important thermochemical parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (S), which provide insights into the stability and reactivity of the molecule under various temperature conditions. chemicalpapers.commdpi.com

Table 1: Selected Optimized Geometrical Parameters for an Imidazolidin-2,5-dione Analog (Data derived from studies on related structures)

| Parameter | Bond Length (Å) / Angle (°) | Description |

| C=O | ~1.21 - 1.23 | Carbonyl group bond length, indicating double bond character. |

| C-N | ~1.37 - 1.46 | Carbon-Nitrogen bond length within the imidazole ring. |

| N-C-N | ~110° - 114° | Bond angle within the five-membered ring. |

| C-N-C | ~106° - 109° | Bond angle within the five-membered ring. |

| Dihedral Angles | Varies | Defines the planarity or puckering of the heterocyclic ring. |

Note: The values are representative and based on DFT calculations of analogous structures. iau.ir

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of molecules. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemicalpapers.comirjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. malayajournal.org For various imidazole derivatives, this energy gap has been calculated using DFT, with values typically falling in the range of 4 to 5.5 eV. chemicalpapers.comirjweb.com This relatively large gap indicates high molecular stability. chemicalpapers.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Imidazole Analogues (Data derived from DFT/B3LYP calculations on related structures)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | chemicalpapers.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deugm.ac.id The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.de

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. orientjchem.orguni-muenchen.de Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. orientjchem.orguni-muenchen.deresearchgate.net For imidazole derivatives, MEP analysis consistently shows that the nitrogen atoms of the imidazole ring are the primary negative centers (nucleophilic sites), while hydrogen atoms are the most positive centers (electrophilic sites). orientjchem.orgresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding. ugm.ac.id

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orguci.educhemrxiv.org TD-DFT calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, allowing for the prediction of electronic transition energies and oscillator strengths. uci.edu This makes it a powerful tool for simulating and interpreting electronic absorption and emission spectra. rsc.org The accuracy of TD-DFT for vertical excitation energies in many organic molecules is typically around 0.3 eV, which is often sufficient for spectroscopic analysis. chemrxiv.org

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations are widely used to simulate UV-Visible absorption spectra by determining the vertical excitation energies from the optimized ground state geometry. sci-hub.se Similarly, emission (fluorescence) spectra can be simulated by first optimizing the geometry of the lowest singlet excited state (S1) and then calculating the energy of the transition back to the ground state. sci-hub.se

Studies on various imidazole-containing systems have demonstrated the utility of TD-DFT in assigning the character of electronic transitions, such as π→π* or n→π* transitions. sci-hub.sesemanticscholar.org For example, in imidazole-fused phenanthroline derivatives, TD-DFT calculations have been used to simulate the absorption spectra, showing good agreement with experimental data and helping to assign the observed peaks to specific electronic transitions within the molecule. sci-hub.se The solvent environment is often included in these simulations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. sci-hub.semdpi.com

Table 3: Theoretical Electronic Absorption Data for Imidazole-Based Dyes (Data derived from TD-DFT calculations on related structures)

| Compound | Solvent | Calculated λ_max (nm) | Transition Character |

| Imidazole-based Dye 2a | Dichloromethane | 376 | Intramolecular Charge Transfer (ICT) |

| Imidazole-based Dye 2b | Dichloromethane | 437 | Intramolecular Charge Transfer (ICT) |

| Pyrene[4,5-d]imidazole-Pyrene (PyPI-Py) | THF | 350, 385 | π–π* and Charge Transfer (CT) |

Note: The values are representative of data obtained for analogous donor-acceptor systems and complex imidazole heterocycles. semanticscholar.orgchinesechemsoc.org

Theoretical Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are highly effective in predicting a range of spectroscopic signatures beyond electronic spectra. This includes vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies are calculated from the optimized molecular geometry. iau.irmdpi.com These calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP/6-311G(d,p)) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.comtandfonline.com This allows for the precise assignment of vibrational modes to specific functional groups, such as C=O, C-N, and C-H stretching and bending within the imidazole-dione core. mdpi.com

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netorientjchem.org Theoretical chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can confirm molecular structures by correlating calculated values with experimental spectral data. researchgate.net

Advanced Computational Methods for Reaction Mechanism Prediction (e.g., QM/MM)

The elucidation of reaction mechanisms at a molecular level is crucial for understanding and predicting the chemical behavior of compounds like 1,4-Dimethyl-1H-imidazole-2,5-dione. Advanced computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have become indispensable tools for studying complex chemical and biological reactions. nih.govscribd.comnih.gov These methods offer a powerful framework for investigating reaction pathways, transition states, and the influence of the surrounding environment on reactivity.

The core principle of QM/MM methods is to partition a system into two regions: a small, chemically active part where bond breaking and forming occur, which is treated with high-level quantum mechanics (QM), and the larger surrounding environment (e.g., solvent molecules or a protein scaffold), which is described by the less computationally expensive molecular mechanics (MM) force fields. scribd.comresearchgate.net This dual-level approach allows for a balance between accuracy and computational feasibility, making it possible to model reactions in realistic environments. scribd.comresearchgate.net The total energy of the system in a QM/MM calculation is typically expressed as:

EQM/MM = EQM(active region) + EMM(environment) + EQM-MM(interaction)

where EQM-MM represents the interaction energy between the QM and MM regions, which can be treated at different levels of theory, including mechanical or electronic embedding. scribd.com

The application of QM/MM methods is particularly valuable for predicting the reaction mechanisms of imidazole-dione analogues. For instance, computational studies on the hydrolysis of imidazole-2-ylidenes, which share the imidazole core, have demonstrated the critical role of the solvent in the reaction mechanism. nih.gov These studies revealed that the stability of key intermediates, such as imidazolium-hydroxide structures, increases with the number of surrounding water molecules, highlighting the importance of explicit solvent models in accurately predicting reaction pathways. nih.gov

In the context of this compound, QM/MM simulations could be employed to investigate various potential reaction mechanisms, such as nucleophilic attack at the carbonyl carbons, hydrolysis of the dione (B5365651) ring, or enzymatic degradation. For example, in a hypothetical enzymatic reaction, the active site residues directly interacting with the substrate would be included in the QM region, along with the substrate itself. The rest of the enzyme and the surrounding solvent would constitute the MM region.

Table 1: Representative QM/MM Approaches for Reaction Mechanism Prediction

| QM/MM Method | Description | Typical Application |

| QM/MM Path Optimization | Locates the minimum energy path (MEP) for a reaction, identifying the transition state and intermediates. | Determining the step-by-step mechanism and activation energies of chemical reactions. |

| QM/MM Free Energy Simulations | Calculates the potential of mean force (PMF) along a reaction coordinate, providing free energy barriers. | Predicting reaction rates and understanding the influence of entropy and solvent effects. |

| QM/MM Molecular Dynamics (MD) | Simulates the dynamic evolution of the system, allowing for the exploration of conformational space and reaction trajectories. | Studying enzyme dynamics during catalysis and identifying key protein motions coupled to the chemical reaction. |

This table provides a generalized overview of common QM/MM methods and their applications in studying reaction mechanisms.

Detailed research findings from QM/MM studies on analogous systems provide insights into the potential reactivity of this compound. For example, theoretical investigations into the tautomerism of related heterocyclic compounds have shown that the relative stability of different tautomers can be significantly influenced by the surrounding medium, a factor that QM/MM methods are well-suited to explore. research-solution.com

Furthermore, QM/MM studies have been successfully applied to understand the inhibition mechanisms of enzymes by various small molecules. chemrxiv.orgusc.edu For instance, in the study of the SARS-CoV-2 main protease, QM/MM simulations elucidated the covalent inhibition mechanisms for several compounds, identifying the key nucleophilic attack steps and the structures of the resulting adducts. chemrxiv.orgusc.edu Similar approaches could be used to model the potential interaction of this compound with biological targets, predicting its binding mode and covalent modification potential.

Table 2: Illustrative Data from a Hypothetical QM/MM Study on the Hydrolysis of an Imidazole-Dione Analogue

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of water on a carbonyl carbon | 15.2 |

| 2 | Proton transfer to the nitrogen atom | 8.5 |

| 3 | Ring opening | 21.7 |

This table presents hypothetical data to illustrate the type of quantitative information that can be obtained from QM/MM calculations for a reaction mechanism. The values are not based on actual experimental or computational results for this compound.

Chemical Reactivity and Derivatization Strategies for Imidazole 2,5 Diones

Functionalization of the Imidazole-Dione Core via Ring-Preserving Reactions

The functionalization of the imidazole-dione core without altering the ring structure is a primary strategy for creating new derivatives. These reactions typically target the nitrogen or carbon atoms of the heterocyclic ring. The presence of two nitrogen atoms and reactive carbonyl groups allows for various modifications.

N-arylation of the imidazole (B134444) core can be achieved using catalytic methods. For instance, reactions using copper(I) iodide as a catalyst in the presence of a base like potassium phosphate (B84403) facilitate the formation of N-aryl bonds under relatively mild conditions. nih.gov While this is a general method for imidazoles, its application to the dione (B5365651) structure would depend on the specific reaction conditions and the reactivity of the dione's N-H group, if present. For 1,4-Dimethyl-1H-imidazole-2,5-dione, where both nitrogens are substituted, these reactions would not be directly applicable unless a demethylation step precedes them.

Electrophilic substitution reactions typically occur at the C-4 or C-5 positions of the imidazole ring. mdpi.com The precise location of substitution is influenced by the electronic nature of the substituents already present on the ring. In contrast, nucleophilic substitutions are more common at the C-2 position. mdpi.com The development of protocols for selective functionalization at these positions is crucial for synthesizing derivatives with specific properties. researchgate.net

Selective Derivatization at Peripheral Positions of the Imidazole-Dione System (e.g., C-2, C-4, C-5 functionalization)

Selective functionalization at the carbon positions of the imidazole-dione ring is a key strategy for creating a wide array of derivatives with potential applications in medicinal chemistry and materials science. researchgate.net Transition metal-catalyzed cross-coupling reactions have become powerful tools for achieving regioselective C-C and C-N bond formations at the C-2, C-4, and C-5 positions. researchgate.net

The C-2 position of the imidazole ring is particularly susceptible to functionalization. For example, ruthenium(II)-catalyzed ortho-C–H arylation of 2-aroyl-imidazoles with aryl bromides and chlorides has been reported, where the imidazole ring acts as a directing group. oup.com This approach allows for the introduction of various aryl groups at this position.

Functionalization at the C-4 and C-5 positions has also been extensively explored. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, have been successfully applied to mono- and di-halogenated imidazole backbones, enabling the introduction of a wide range of substituents. researchgate.net The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through multi-component reactions, for instance, by condensing 1,2-dicarbonyl compounds, aldehydes, and ammonium (B1175870) acetate (B1210297) under various catalytic conditions. mdpi.comnih.gov

Below is a table summarizing some of the selective derivatization methods for the imidazole core:

| Position | Reaction Type | Catalyst/Reagent | Description | Reference |

| C-2 | C-H Arylation | Ruthenium(II) | Directing group-assisted arylation with aryl halides. | oup.com |

| C-4/C-5 | Cross-Coupling | Palladium | Suzuki, Stille, and Sonogashira reactions on halogenated imidazoles. | researchgate.net |

| C-2, C-4, C-5 | Multi-component Reaction | Various | Condensation of dicarbonyls, aldehydes, and ammonia (B1221849) sources. | mdpi.comnih.gov |

| N-1 | N-Arylation | Copper(I) | Coupling of imidazoles with aryl iodides. | nih.gov |

Exploration of Ring-Opening and Ring-Expansion Reactions

The strained nature of some heterocyclic rings can make them susceptible to ring-opening and ring-expansion reactions, providing pathways to novel molecular scaffolds. acs.org For imidazole-diones, these transformations can lead to the formation of linear or larger cyclic structures.

Ring-opening of the imidazole ring can be achieved under specific conditions. For example, a simple and direct synthesis of functionalized imidazoles has been developed through the ring-opening of α-nitro epoxides with amidines, suggesting that the imidazole ring itself can be formed from a ring-opening precursor. rsc.org While not a direct ring-opening of an existing imidazole-dione, it highlights the reversible nature of the cyclization. In some cases, the imidazole ring can be opened by nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. acs.org

Ring-expansion reactions of imidazoles and related heterocycles are also a subject of interest, as they allow for the insertion of atoms into the ring system to create larger heterocycles. d-nb.inforesearchgate.net For instance, the ring expansion of pyrazoles, which are isomeric to imidazoles, has been achieved using chlorodiazirines. d-nb.info This type of reaction could potentially be adapted for imidazole-diones to synthesize diazepine-diones or other seven-membered rings.

Synthesis of Annulated and Fused Heterocyclic Architectures Incorporating Imidazole-Dione Units

The fusion of the imidazole-dione ring with other heterocyclic or carbocyclic systems leads to the formation of annulated and fused architectures with diverse chemical and physical properties. bohrium.commdpi.com These complex structures are often of interest in medicinal chemistry and materials science. mdpi.comresearchgate.net

One common strategy involves the use of transition metal-catalyzed C-H activation and annulation reactions. For example, Rhodium(III)-catalyzed oxidative annulation of N-aryl-substituted imidazoles with alkynes can produce polycyclic heteroaromatic compounds containing a benzo[ij]imidazo[2,1,5-de]quinolizine scaffold. bohrium.com Similarly, imidazo-fused polycyclic compounds can be synthesized under mild conditions through Rh(III)-catalyzed C-H annulation of imidazoles with 1,3-dicarbonyl compounds. bohrium.com

Another approach involves the condensation of functionalized imidazole-diones with suitable reaction partners. The synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been achieved by reacting N-acylprimaquine with 2-formylbenzoic acid, demonstrating a stereoselective route to fused systems. researchgate.net Furthermore, the fusion of an imidazole ring to a porphyrin macrocycle can be accomplished through the condensation of porphyrin-2,3-diones with aromatic aldehydes and ammonium acetate. researchgate.net

The following table provides examples of synthetic methods for fused imidazole systems:

| Fused System | Synthetic Strategy | Catalyst/Reagent | Reference |

| Benzo[ij]imidazo[2,1,5-de]quinolizine | Rh(III)-catalyzed oxidative annulation | [Cp*RhCl2]2, Cu(OAc)2·H2O | bohrium.com |

| Imidazo[1,2-a]pyridine | Biocatalytic C-N bond formation | Porcine Pancreatic Lipase (PPL) | rsc.org |

| Imidazo-fused porphyrins | Condensation reaction | Acetic Acid, Ammonium Acetate | researchgate.net |

| 1H-Imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione | Reaction with 2-formylbenzoic acid | Not specified | researchgate.net |

Polymerization and Oligomerization Involving Imidazole-Dione Monomers

Imidazole-dione derivatives can serve as monomers for the synthesis of polymers and oligomers with unique properties. The resulting polymers can have applications in various fields, including as coatings, adhesives, and high-performance materials. ontosight.ai

One approach to polymerization involves the reaction of tetrahydroimidazo(4,5-d)imidazole-2,5-dione with formaldehyde, followed by butylation. ontosight.ai This condensation polymerization creates a cross-linked polymer network with the imidazo(4,5-d)imidazole backbone. The properties of these polymers, such as thermal stability and chemical resistance, can be tuned by the degree of butylation and cross-linking. ontosight.ai

Ring-opening metathesis polymerization (ROMP) is another powerful technique for synthesizing polymers from cyclic monomers. researchgate.net While direct ROMP of imidazole-diones is not widely reported, post-polymerization modification of ROMP polymers with imidazole-containing moieties is a viable strategy. For example, polymers synthesized from norbornene derivatives can be functionalized with aminopropyl-imidazole to introduce the imidazole functionality. researchgate.net

The development of functional biodegradable polymers can also involve monomers that are precursors to imidazole-diones or related structures. rsc.org Ring-opening polymerization of functionalized cyclic monomers, which can tolerate various chemical groups without protection, allows for the creation of polymers that can be further modified after polymerization. rsc.org

| Polymer Type | Monomer/Precursor | Polymerization Method | Key Features | Reference |

| Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione polymer | Tetrahydroimidazo(4,5-d)imidazole-2,5-dione, Formaldehyde | Condensation Polymerization | Thermally stable, chemically resistant, cross-linked network. | ontosight.ai |

| Imidazole-functionalized Polynorbornene | Norbornene-dicarboxylate, 1-(3-aminopropyl)imidazole | ROMP and Post-polymerization Modification | Well-defined polymer architecture with pendant imidazole groups. | researchgate.net |

| Functional Biodegradable Polymers | Functionalized cyclic monomers (e.g., morpholino-2,5-diones) | Ring-Opening Polymerization (ROP) | Tolerates various functional groups for post-polymerization modification. | rsc.org |

Coordination Chemistry and Supramolecular Assemblies of Imidazole Dione Ligands

Imidazole-Dione Derivatives as Versatile N-Donor Ligands in Metal Complexation

Imidazole (B134444) derivatives are a significant class of N-donor ligands in coordination chemistry due to the presence of two nitrogen atoms with differing electronic properties. researchgate.netresearchgate.net The sp²-hybridized nitrogen atom (N-3) is a good electron donor and readily coordinates to metal ions, while the pyrrole-like nitrogen atom (N-1) is generally less basic. researchgate.net The introduction of dione (B5365651) functionalities at the 2 and 5 positions of the imidazole ring, as seen in 1,4-Dimethyl-1H-imidazole-2,5-dione, introduces carbonyl groups that can also potentially participate in coordination, although the nitrogen atoms remain the primary coordination sites.

The versatility of imidazole-based ligands stems from their ability to act as monodentate, bidentate, or bridging ligands, facilitating the formation of a wide array of coordination complexes with diverse dimensionalities, from discrete molecules to one-, two-, and three-dimensional polymers. researchgate.netmdpi.com The coordination behavior is highly dependent on the substituents on the imidazole ring. For instance, the presence of bulky groups can sterically hinder metal binding, while functional groups can provide additional coordination sites. researchgate.net

While direct studies on the coordination of this compound are limited, research on related imidazole derivatives provides valuable insights. For example, imidazole-4,5-dicarboxylic acid has been extensively used to construct metal-organic frameworks, where both the nitrogen atoms and the carboxylate groups participate in coordination to metal centers like Zn(II). researchgate.net

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Imidazole-Diones

The design of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the predictable coordination of metal ions with organic linkers. Imidazole-based ligands are excellent candidates for constructing MOFs due to their rigid structure and well-defined coordination vectors. researchgate.netmdpi.com When incorporating imidazole-dione ligands like this compound, several design principles are crucial:

Connectivity of the Ligand: The number and orientation of the coordinating atoms in the ligand determine the dimensionality and topology of the resulting framework. While the primary coordination is expected through the N-3 nitrogen, the carbonyl oxygens could potentially engage in weaker interactions, influencing the final structure.

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) will dictate the arrangement of the ligands around the metal center. mdpi.comscielo.org.za

Role of Solvents and Counter-ions: Solvent molecules and counter-ions can act as templates or coordinating species, influencing the self-assembly process and the final framework structure. rsc.org

The synthesis of MOFs with bis(imidazole) ligands has demonstrated the formation of diverse structures, from discrete polymers to interpenetrating networks, highlighting the tunability of these systems. mdpi.com

Influence of N-Methylation on Ligand Binding Affinity and Coordination Geometry

N-methylation of the imidazole ring, as in this compound, has a profound impact on its coordination properties. The methyl group at the N-1 position blocks this nitrogen from participating in coordination or hydrogen bonding. researchgate.net This has several consequences:

Enforced Monodentate Coordination: With the N-1 position blocked, the ligand is restricted to coordinating primarily through the N-3 nitrogen, leading to more predictable, monodentate coordination behavior.

Increased Lipophilicity: The methyl groups increase the lipophilicity of the ligand, which can influence its solubility and the nature of the non-covalent interactions within the crystal lattice of a coordination complex.

Steric Effects: The methyl group can introduce steric hindrance around the coordinating N-3 nitrogen, potentially affecting the bond angles and distances in the resulting metal complex. This can lead to distorted coordination geometries.

Electronic Effects: The electron-donating nature of the methyl group can slightly increase the basicity of the N-3 nitrogen, potentially leading to stronger metal-ligand bonds.

Studies on N-methylimidazole have shown that it can form stable complexes with various transition metals, such as iron(III), where it coordinates in a monodentate fashion. researchgate.net

Spectroscopic and Structural Characterization of Metal-Imidazole-Dione Complexes

The characterization of metal complexes formed with imidazole-dione ligands relies on a combination of spectroscopic and structural techniques.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=N bonds in the IR spectrum upon coordination provide evidence of metal-ligand bond formation. A shift to lower wavenumbers for the C=N stretching vibration is indicative of coordination through the imidazole nitrogen. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can reveal information about the coordination environment of the metal ion. The appearance of d-d transitions or charge transfer bands can confirm complexation and provide insights into the geometry of the coordination sphere. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the imidazole ring upon coordination can confirm the binding site. scielo.org.zaajol.info

Structural Techniques:

While no specific crystal structures of this compound complexes are reported in the reviewed literature, data from related structures provide a basis for what to expect. For example, the crystal structure of a zinc(II) complex with imidazole-4,5-dicarboxylate shows a three-dimensional framework with tetrahedral zinc centers. researchgate.net

Emerging Applications in Materials Science and Catalysis

The unique chemical structure of 1,4-Dimethyl-1H-imidazole-2,5-dione and its derivatives has positioned them as versatile compounds in the advancement of materials science and catalysis. Their applications are expanding, with significant research focused on their integration into electronic materials, advanced polymers, catalytic systems, and energy storage solutions.

Future Research Horizons and Conceptual Challenges

Innovations in Sustainable Synthesis of Complex Imidazole-Dione Structures

The synthesis of complex heterocyclic compounds like 1,4-Dimethyl-1H-imidazole-2,5-dione is increasingly guided by the principles of green chemistry. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable and efficient pathways. Innovations in this area are expected to concentrate on several key aspects:

Catalysis: The development of novel catalysts is paramount. This includes the use of earth-abundant metal catalysts, organocatalysts, and biocatalysts (enzymes) to facilitate the cyclization and functionalization reactions required to build the imidazole-dione core. These catalysts can lead to higher yields, reduced reaction times, and milder reaction conditions.

Alternative Solvents: A significant push towards sustainability involves replacing hazardous organic solvents with greener alternatives. Water, supercritical fluids (like CO2), and bio-based solvents are being explored for the synthesis of related heterocyclic systems. The challenge lies in achieving sufficient reactant solubility and reactivity in these media.

Energy Efficiency: Microwave-assisted and flow chemistry techniques are poised to revolutionize the synthesis of complex molecules. These methods offer rapid heating and precise control over reaction parameters, leading to cleaner reactions and easier scalability.

| Synthetic Strategy | Key Advantages | Potential Challenges for this compound |

| Biocatalytic Synthesis | High selectivity, mild conditions, biodegradable catalysts | Identifying or engineering an enzyme specific for the target structure |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, higher yields, reduced side products | Optimization of reaction conditions to avoid decomposition |

| Flow Chemistry | Precise control, improved safety, easy scalability | Initial setup costs, potential for clogging with solid intermediates |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety | Solubility of starting materials, catalyst compatibility |

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced in-situ characterization techniques provide a window into the reaction vessel, allowing for the identification of intermediates, byproducts, and the determination of reaction kinetics. This data is invaluable for process optimization and ensuring product quality.

Future research will likely leverage a combination of spectroscopic techniques to gain a comprehensive understanding of the reaction dynamics.

In-situ NMR and IR Spectroscopy: These techniques can provide detailed structural information about the species present in the reaction mixture at any given time. For instance, the appearance and disappearance of specific vibrational bands in IR or chemical shifts in NMR can be used to track the consumption of reactants and the formation of the product.

Raman Spectroscopy: This is particularly useful for monitoring reactions in aqueous media and for studying catalyst behavior.

Mass Spectrometry: Techniques like ReactIR with integrated mass spectrometry can provide real-time information on the molecular weight of species in the reaction, aiding in the identification of transient intermediates.

| Technique | Information Gained | Applicability to Imidazole-Dione Synthesis |

| In-situ FTIR/ATR | Functional group analysis, reaction kinetics | Monitoring the formation of the carbonyl groups and the imidazole (B134444) ring |

| In-situ NMR | Detailed structural information, intermediate identification | Elucidating the reaction mechanism and identifying byproducts |

| Process Mass Spectrometry | Molecular weight of reaction components | Tracking the conversion of starting materials to the final product |

| Raman Spectroscopy | Vibrational information, suitable for solid and liquid phases | Monitoring catalyst state and reaction progress in heterogeneous systems |

Predictive Modeling and Machine Learning Approaches for Imidazole-Dione Design

The design of novel molecules with specific properties is being accelerated by the integration of computational modeling and machine learning. For a target like this compound, these approaches can predict its properties and guide its synthesis and application.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR spectra), and reactivity of the molecule. This information can help in understanding its stability and potential reaction pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in different environments, such as in various solvents or interacting with biological macromolecules. This is crucial for predicting its solubility and potential biological activity.

Machine Learning (ML) Models: ML algorithms can be trained on existing chemical data to predict the properties of new molecules. For instance, a model could be developed to predict the synthetic accessibility of a range of imidazole-dione derivatives or to screen for compounds with desirable electronic or photophysical properties.

| Modeling Approach | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, spectral data, reactivity | Guidance for synthesis and characterization |

| Molecular Dynamics (MD) | Solvation properties, conformational analysis | Prediction of behavior in different media |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritization of derivatives for synthesis and testing |

| Retrosynthetic Analysis Algorithms | Potential synthetic routes | Accelerating the discovery of efficient synthetic pathways |

Exploration of Novel Interdisciplinary Applications and Multiscale Phenomena

The unique structure of this compound, featuring both a π-electron-rich imidazole ring and electron-withdrawing carbonyl groups, suggests a range of potential applications that span multiple disciplines.

Materials Science: The planar structure and potential for intermolecular interactions (such as hydrogen bonding and π-stacking) make imidazole-diones interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Medicinal Chemistry: The imidazole core is a common scaffold in many biologically active compounds. researchgate.net The dione (B5365651) functionality could impart specific reactivity or binding properties, making derivatives of this compound interesting targets for drug discovery programs, potentially as enzyme inhibitors or receptor ligands. researchgate.netnih.gov

Coordination Chemistry: The nitrogen and oxygen atoms in the molecule could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.

Future research will need to bridge the gap between the molecular-level properties of this compound and the macroscopic functions of materials or biological systems incorporating this molecule. This will require a multiscale modeling approach, combining quantum chemical calculations with larger-scale simulations to understand how molecular properties translate to bulk behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.